N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-10-9-11-20(16-18)25-26-22(19(2)31-25)17-27(23-14-7-8-15-24(23)30-3)32(28,29)21-12-5-4-6-13-21/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMJKNCUAGYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity against various pathogens. The presence of the oxazole ring in this compound may enhance its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
Sulfonamides are often investigated for their anti-inflammatory properties. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives like valdecoxib, which selectively inhibits COX-2 and is used for treating inflammatory conditions .
Potential in Cancer Therapy
The oxazole moiety is associated with various anticancer activities. Compounds containing oxazole rings have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. This compound's ability to target specific cancer pathways could be explored further in preclinical studies.
Drug Design and Development
The unique structure of N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide makes it a candidate for drug development. Its ability to modulate biological pathways suggests it could be developed into a therapeutic agent targeting inflammation or infection.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the functional groups attached to the core structure, researchers can explore a range of pharmacological effects.
Polymer Chemistry
The sulfonamide group can improve the solubility and thermal stability of polymers. Incorporating this compound into polymer matrices may lead to materials with enhanced mechanical properties and resistance to degradation.
Catalysis
Compounds similar to this compound have been explored as catalysts in organic reactions due to their ability to stabilize transition states through hydrogen bonding interactions.
Case Study 1: Antimicrobial Activity
A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield potent new antibiotics.
Case Study 2: Anti-inflammatory Research
Research involving a sulfonamide derivative indicated a reduction in inflammatory markers in animal models of arthritis, supporting the hypothesis that compounds like this compound could be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism of Methoxy Group
The compound N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide (PubChem entry) differs only in the methoxy group position (4- vs. 2-methoxyphenyl).
Oxazole Substituent Variations
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): This analog replaces the 3-methylphenyl group with a sulfamoyl-linked phenyl ring. It demonstrated antimicrobial activity, suggesting that the oxazole’s substitution pattern critically influences bioactivity .
Heterocycle Replacement
- N-(3-Methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-propanamide (): Substituting oxazole with oxadiazole introduces a trifluoromethyl group, which may enhance metabolic stability and lipophilicity. Such modifications are common in optimizing pharmacokinetic profiles .
Sulfonamide Core Modifications
- N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler analog lacking the oxazole moiety exhibited crystallographic data useful for understanding conformational preferences.
- N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide (): This compound introduces a 4-methyl group on the sulfonamide benzene and a 2-methoxyphenyl substituent on the oxazole. The additional methyl group may enhance lipophilicity, impacting membrane permeability .
Data Table: Key Structural Analogs and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
